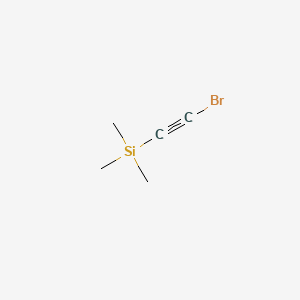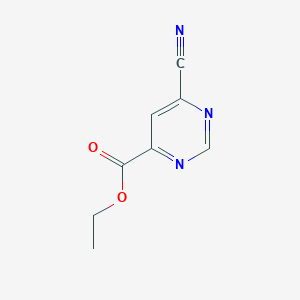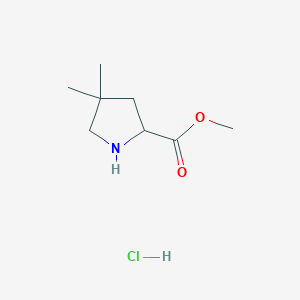
Ethyne, 1-bromo-2-trimethylsilyl-
Overview
Description
Ethyne, 1-bromo-2-trimethylsilyl- is a colorless, odorless liquid with the molecular formula C5H11BrSi. It belongs to the alkyne silane family, which includes compounds with triple bonds between carbon and silicon atoms. This compound is used in organic synthesis and has properties that make it ideal for various applications.
Preparation Methods
Ethyne, 1-bromo-2-trimethylsilyl- can be synthesized through several methods. One common method involves the reaction of trimethylsilylacetylene with bromine. Another method is the reaction of trimethylsilylpropargyl chloride with lithium bromide. These reactions typically require controlled conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
Ethyne, 1-bromo-2-trimethylsilyl- undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where the bromine atom is replaced by another group. Common reagents for these reactions include nucleophiles such as sodium azide or potassium cyanide.
Coupling Reactions: It is often used in Sonogashira couplings as the equivalent of acetylene. This reaction involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection Reactions: The trimethylsilyl group can be removed using reagents like tetrabutylammonium fluoride or diazabicycloundecene to yield the corresponding alkyne.
Scientific Research Applications
Ethyne, 1-bromo-2-trimethylsilyl- is used in various scientific research applications, including:
Organic Synthesis: It serves as a starting material for the synthesis of other organic compounds.
Drug Development: Its unique properties make it useful in the development of pharmaceuticals.
Materials Science: It is used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of ethyne, 1-bromo-2-trimethylsilyl- involves its ability to participate in various chemical reactions due to the presence of the bromine and trimethylsilyl groups. The bromine atom can be easily substituted, while the trimethylsilyl group can be removed to reveal the alkyne functionality. These properties make it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Ethyne, 1-bromo-2-trimethylsilyl- can be compared with other similar compounds such as:
Trimethylsilylacetylene: This compound is used in similar coupling reactions and can be deprotected to yield the corresponding alkyne.
Trimethylsilylpropargyl Chloride: Another compound used in organic synthesis with similar reactivity.
1-Bromo-2-trimethylsilylpropene: Shares similar functional groups and reactivity patterns.
Ethyne, 1-bromo-2-trimethylsilyl- is unique due to its specific combination of bromine and trimethylsilyl groups, which provide distinct reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
2-bromoethynyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrSi/c1-7(2,3)5-4-6/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBAQEQNCDDFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171293 | |
| Record name | Ethyne, 1-bromo-2-trimethylsilyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18243-59-9 | |
| Record name | Ethyne, 1-bromo-2-trimethylsilyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018243599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyne, 1-bromo-2-trimethylsilyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromoethynyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans](/img/structure/B3380058.png)








![(1R)-1-[2-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B3380125.png)


![Spiro[4.5]decane-2-carboxylic acid](/img/structure/B3380150.png)
![tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B3380151.png)
